molecular formula C10H14N2Na3O16P3 B15140919 5-Methoxyuridine 5'-triphosphate (trisodium)

5-Methoxyuridine 5'-triphosphate (trisodium)

Cat. No.: B15140919
M. Wt: 580.11 g/mol
InChI Key: RLLQJTDUZNYRLI-PASVRIBUSA-K
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Description

5-Methoxyuridine 5’-triphosphate (trisodium) is a modified nucleotide triphosphate used in various biochemical and molecular biology applications. This compound is particularly significant in the synthesis of messenger RNAs (mRNAs) using T7 RNA polymerase, where it helps reduce the immunogenicity of the resulting mRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyuridine 5’-triphosphate (trisodium) involves the phosphorylation of 5-Methoxyuridine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful addition of phosphate groups to the nucleoside .

Industrial Production Methods

Industrial production of 5-Methoxyuridine 5’-triphosphate (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyuridine 5’-triphosphate (trisodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like POCl3 and nucleophiles for substitution reactions. The reactions typically occur under anhydrous conditions with controlled temperatures to prevent hydrolysis of the phosphate groups .

Major Products

The major products formed from these reactions include various phosphorylated derivatives and substituted nucleotides, which can be used in further biochemical applications .

Scientific Research Applications

5-Methoxyuridine 5’-triphosphate (trisodium) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which 5-Methoxyuridine 5’-triphosphate (trisodium) exerts its effects is through its incorporation into mRNAs. This incorporation reduces the immunogenicity of the mRNA, making it less likely to be recognized and degraded by the immune system. The molecular targets include the RNA polymerase enzymes that facilitate the incorporation of this modified nucleotide into the growing RNA strand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyuridine 5’-triphosphate (trisodium) is unique due to its methoxy modification at the 5-position, which provides distinct biochemical properties such as reduced immunogenicity and enhanced stability in mRNA applications .

Properties

Molecular Formula

C10H14N2Na3O16P3

Molecular Weight

580.11 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N2O16P3.3Na/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19;;;/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6-,7-,9-;;;/m1.../s1

InChI Key

RLLQJTDUZNYRLI-PASVRIBUSA-K

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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